molecular formula C13H19ClN2O3S B4875548 1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

Cat. No.: B4875548
M. Wt: 318.82 g/mol
InChI Key: QMEVKWKGAGANLO-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a chemical compound that features a chlorophenyl group, a morpholine ring, and a methanesulfonamide group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the reaction of 3-chlorophenylamine with methanesulfonyl chloride to form an intermediate, which is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can be compared with similar compounds such as:

    1-(3-chlorophenyl)ethyl][2-(morpholin-4-yl)ethyl]amine: This compound shares a similar structure but lacks the methanesulfonamide group, which may affect its reactivity and applications.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound contains a morpholine ring and a chlorophenyl group but differs in its overall structure and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c14-13-3-1-2-12(10-13)11-20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,10,15H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEVKWKGAGANLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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